tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with hydroxyl groups at positions 4 and 6, and a tert-butyl carbamate group at position 1. This structure combines aromaticity with hydrogen-bonding capabilities from the hydroxyl groups, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or nucleotide analogs. The tert-butyl group enhances steric bulk and solubility in organic solvents, while the hydroxyl groups enable further functionalization through alkylation, acylation, or metal-catalyzed coupling reactions .
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H13N3O4/c1-11(2,3)18-10(17)14-9-6(5-12-14)7(15)4-8(16)13-9/h4-5H,1-3H3,(H2,13,15,16) |
InChI Key |
ZOCOEVLTYKDGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a comparative analysis with structurally analogous compounds is provided below. Key parameters include molecular weight, functional groups, synthetic pathways, and applications.
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Findings:
Synthetic Flexibility : Unlike the tosyl-protected intermediate in , the target compound’s hydroxyl groups allow direct derivatization without requiring deprotection steps.
Molecular Weight and Solubility : The target compound’s lower molecular weight (267.24 vs. 510.61) suggests better solubility in polar solvents compared to the tosyl-containing analog, which may require lipophilic environments for reactivity .
Ring Conformation : While the target compound’s planar pyrazolopyridine ring contrasts with the puckered furopyridine system in , both benefit from the tert-butyl group’s steric stabilization, reducing aggregation in solution .
Research Implications
- Pharmaceutical Relevance : The hydroxyl groups in the target compound enable interactions with biological targets (e.g., ATP-binding pockets in kinases), similar to the imidazo-pyrrolo-pyrazine derivatives but with improved polarity .
- Crystallographic Analysis : Tools like SHELXL () are critical for resolving the stereochemistry of such compounds, particularly when analyzing hydrogen-bonding networks or tert-butyl-induced conformational rigidity .
- Thermodynamic Stability : The tert-butyl group in all compared compounds enhances thermal stability, as evidenced by their use in high-temperature reactions (e.g., Lawesson’s reagent-mediated cyclization at 100°C in ) .
Biological Activity
tert-Butyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by two hydroxyl groups and a tert-butyl ester, suggests significant biological potential. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and other therapeutic applications.
- Molecular Formula: CHNO
- Molecular Weight: 265.26 g/mol
- CAS Number: 2060033-89-6
Research indicates that this compound functions primarily as an enzyme inhibitor. The compound interacts with specific molecular targets, modulating enzymatic activities and influencing cellular pathways relevant to various diseases. Although the precise mechanisms remain under investigation, preliminary studies suggest its role in inhibiting enzymes associated with cancer and inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies: The compound demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC values were reported in the low micromolar range, indicating potent activity against these cell lines .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes that play critical roles in disease progression:
- Enzymatic Targets: It has shown promise in inhibiting enzymes linked to inflammatory pathways and cancer progression. Specific enzyme targets include kinases and proteases that are often overactive in malignant cells .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Anti-inflammatory Effects:
- Researchers investigated the compound's anti-inflammatory properties through animal models. Results indicated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis.
- Antiviral Studies:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.
| Compound Name | CAS Number | Structural Features | Similarity Index |
|---|---|---|---|
| tert-Butyl 5-bromo-3-methyl... | 916258-24-7 | Bromine substitution at position 5 | 0.91 |
| tert-Butyl 3-formyl... | 1155846-83-5 | Formyl group at position 3 | 0.96 |
| tert-butyl 6-fluoro... | 155601-71-1 | Fluorine substitution at position 6 | 0.93 |
These comparisons highlight how variations in substituents can significantly affect biological activity and efficacy as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
